4-[1-(Hydroxymethyl)cyclopropyl]phenol
Overview
Description
4-[1-(Hydroxymethyl)cyclopropyl]phenol is a versatile organic compound with a phenolic structure and a cyclopropyl group substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Hydroxymethyl)cyclopropyl]phenol typically involves the following steps:
Cyclopropanation: The starting material, phenol, undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Hydroxymethylation: The cyclopropyl group is then hydroxymethylated using formaldehyde and a suitable catalyst, such as a Lewis acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Hydroxymethyl)cyclopropyl]phenol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenolic hydroxyl group into a carbonyl group, forming compounds such as 4-[1-(Hydroxymethyl)cyclopropyl]benzaldehyde.
Reduction: Reduction reactions can reduce the phenolic hydroxyl group to a corresponding alkyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids or bases.
Major Products Formed:
Oxidation: 4-[1-(Hydroxymethyl)cyclopropyl]benzaldehyde
Reduction: 4-[1-(Hydroxymethyl)cyclopropyl]benzyl alcohol
Substitution: Halogenated derivatives (e.g., 4-[1-(Hydroxymethyl)cyclopropyl]bromobenzene)
Scientific Research Applications
4-[1-(Hydroxymethyl)cyclopropyl]phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[1-(Hydroxymethyl)cyclopropyl]phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The cyclopropyl group enhances the compound's stability and reactivity.
Comparison with Similar Compounds
4-[1-(Hydroxymethyl)cyclopropyl]phenol is unique due to its combination of phenolic and cyclopropyl groups. Similar compounds include:
4-(Hydroxymethyl)phenol: Lacks the cyclopropyl group.
4-(Cyclopropyl)phenol: Lacks the hydroxymethyl group.
4-(Hydroxymethyl)cyclohexanol: Has a cyclohexane ring instead of cyclopropane.
Properties
IUPAC Name |
4-[1-(hydroxymethyl)cyclopropyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJKUZTZKGUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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